4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid
Description
4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 2,5-diphenyl-substituted pyrrole ring. The pyrrole ring, substituted with aromatic groups, may enhance π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and target binding .
Synthetic routes for analogous compounds often employ coupling reactions (e.g., Buchwald-Hartwig amination) or hydrazide formation using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) . Potential applications include enzyme inhibition (e.g., aldo-keto reductase inhibitors for cancer therapy) and antimicrobial activity, as seen in structurally related molecules .
Properties
Molecular Formula |
C23H17NO2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(2,5-diphenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C23H17NO2/c25-23(26)19-11-13-20(14-12-19)24-21(17-7-3-1-4-8-17)15-16-22(24)18-9-5-2-6-10-18/h1-16H,(H,25,26) |
InChI Key |
WSGYBTGXPLGQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a classical method for constructing pyrrole rings. For TPPA, this involves cyclocondensation of a 1,4-diketone (e.g., 1,4-diphenylbutane-1,4-dione) with an amine-containing benzoic acid derivative.
Procedure :
-
Reactants : 1,4-Diphenylbutane-1,4-dione (2.5 mmol), 4-aminobenzoic acid (2.5 mmol)
-
Conditions : Glacial acetic acid, reflux at 120°C for 6–8 hours.
Key Challenges :
-
Competitive formation of byproducts (e.g., furans) requires strict control of acidity and temperature.
-
Substituent steric effects reduce yields when bulky groups are present.
Suzuki-Miyaura Cross-Coupling
Palladium-Catalyzed Arylation
The Suzuki reaction enables direct introduction of phenyl groups to the pyrrole ring. This method is critical for synthesizing the 2,5-diphenylpyrrole core.
Procedure :
-
Reactants : 4-(Pyrrol-1-yl)benzoic acid ester (1.0 mmol), phenylboronic acid (2.2 mmol)
-
Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol)
Optimization :
-
Microwave-assisted coupling reduces reaction time to 2 hours with comparable yields.
-
Electron-withdrawing groups on the boronic acid enhance reactivity.
Hydrolysis of Ester and Hydrazide Intermediates
Ester Saponification
A common route involves hydrolyzing the methyl or ethyl ester of TPPA to the free acid.
Procedure :
Hydrazide Conversion
Hydrazide intermediates (e.g., 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide) are oxidized to the carboxylic acid.
Procedure :
-
Reactant : Hydrazide derivative (1.0 mmol)
-
Oxidizing Agent : HNO₂ (generated in situ from NaNO₂/HCl), 0–5°C, 1 hour.
Purification and Crystallization
Solvent Selection
-
DMF Recrystallization : TPPA crystallizes from DMF/water mixtures as pale-yellow needles, achieving >98% purity.
-
Ethanol-Washing : Removes unreacted starting materials and oligomeric byproducts.
Table 1: Crystallization Conditions and Outcomes
| Solvent System | Temperature (°C) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| DMF/H₂O | 25 | 98.5 | Needles |
| Ethanol | 0–5 | 95.2 | Platelets |
| Acetonitrile | 60 | 97.8 | Prisms |
Spectroscopic Characterization
NMR Analysis
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Knorr Cyclocondensation | 65 | 95 | 8 | Low |
| Suzuki Coupling | 78 | 98 | 12 | High |
| Ester Hydrolysis | 90 | 99 | 4 | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Biological Applications
Antibacterial and Antifungal Properties
Research indicates that 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid exhibits notable antibacterial and antifungal activities. The mechanism of action involves the inhibition of specific enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (enoyl ACP reductase). These enzymes are crucial for bacterial growth and survival, making them important targets for developing new antibacterial agents .
Case Study: Antitubercular Activity
A study evaluated the antibacterial efficacy of various derivatives of pyrrole compounds, including 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid analogs. The results showed strong activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis. Molecular docking studies supported these findings by demonstrating favorable binding interactions with DHFR and enoyl ACP reductase .
Medicinal Chemistry
Therapeutic Potential
The dual functionality of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid allows it to serve as a scaffold for synthesizing more complex heterocyclic compounds. Its structural uniqueness facilitates interactions with various biological targets, which could lead to the development of new drugs for treating infections caused by resistant strains of bacteria .
Ongoing Research
Current studies are exploring modifications to enhance its biological activity further. For instance, derivatives have been synthesized that exhibit improved binding affinity to target enzymes. This research is crucial in advancing the compound's use in clinical settings .
Material Science Applications
Electronic and Optical Properties
Beyond biological applications, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid is being investigated for its potential in developing new materials with specific electronic or optical properties. Its unique structure allows for tunable properties that can be exploited in organic electronics or photonic applications.
Mechanism of Action
The mechanism of action of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to antibacterial or antifungal effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among benzoic acid derivatives with pyrrole or related heterocycles lie in substituent groups on the pyrrole ring and the benzoic acid moiety. These modifications significantly impact solubility, acidity, and intermolecular interactions.
Key Observations:
- Diphenyl vs. Methyl/Chloro Substitutents: The diphenyl groups in the target compound likely increase steric bulk and lipophilicity compared to methyl or chloro analogs, reducing aqueous solubility but enhancing membrane permeability .
- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid) exhibit stronger H-bonding, improving crystallinity and stability .
Biological Activity
4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound characterized by a pyrrole ring with phenyl substitutions and a benzoic acid moiety. Its molecular formula is C23H17NO2, and it exhibits significant biological activity, particularly in antibacterial and antifungal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
The biological activity of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism. Notably, it has been shown to inhibit:
- Dihydrofolate reductase (DHFR) : This enzyme is crucial for nucleotide synthesis in bacteria, and its inhibition can lead to bacterial growth suppression.
- Enoyl-acyl carrier protein reductase (ENR) : Inhibiting this enzyme disrupts fatty acid biosynthesis, which is essential for bacterial cell membrane integrity.
Antibacterial and Antifungal Properties
Research indicates that 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid possesses notable antibacterial and antifungal properties. Studies have demonstrated moderate to strong inhibition against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 3.12 to 12.5 µg/mL, indicating its potential as an effective antibacterial agent . Additionally, antifungal activity has been observed against common fungal pathogens, further supporting its therapeutic potential .
Synthesis
The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid typically involves a palladium-catalyzed coupling reaction between 2,5-diphenylpyrrole and 4-bromobenzoic acid. This reaction is conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various derivatives of pyrrole-based compounds, including 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in enhancing antimicrobial potency .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid and target enzymes like DHFR. The binding interactions suggested that the compound fits well into the active site of these enzymes, supporting its role as a potent inhibitor .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(3,4-diphenyl-1H-pyrrol-2-yl)benzoic acid | C23H17NO2 | Different substitution pattern on pyrrole ring |
| 4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)benzoic acid | C23H17NO3 | Contains dioxo functionality |
| 4-(2-methylpyrrol-1-yl)benzoic acid | C13H13NO2 | Simpler structure with methyl substitution |
Q & A
Basic Research Questions
Q. How is 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid synthesized, and what spectroscopic techniques are used to confirm its structure?
- Methodological Answer : The compound is synthesized via coupling reactions using reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). For example, derivatives are prepared by reacting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids under cold conditions. Structural confirmation employs Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., C=O stretches at ~1703 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to resolve proton environments (e.g., pyrrole-H signals at δ 5.83 ppm) . Additional characterization may include high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What crystallographic methods are used to determine the molecular structure of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method, often using SHELX programs (e.g., SHELXL for refinement). Challenges include disorder in substituents (e.g., alkyl chains) and achieving low R-factors (e.g., R = 0.061). Data collection at 295 K with synchrotron radiation improves resolution. For example, disorder in dihexyloxy substituents requires constrained refinement, and hydrogen bonding networks (e.g., carboxylic acid dimerization) must be carefully modeled .
Advanced Research Questions
Q. How do substituents on the pyrrole ring influence biological activity, and what methodologies assess structure-activity relationships (SAR)?
- Methodological Answer : Substituents like electron-withdrawing groups (e.g., nitro, fluorine) or hydrophobic moieties enhance antimicrobial or antitumor activity. SAR studies involve synthesizing derivatives (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(4-nitrophenyl)acetyl)benzohydrazide) and testing against bacterial strains (e.g., Staphylococcus aureus) via minimum inhibitory concentration (MIC) assays. Computational docking using AutoDock Vina or Schrödinger Suite evaluates binding affinities to target enzymes (e.g., carbonic anhydrase IX) .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, while natural bond orbital (NBO) analysis quantifies hyperconjugative interactions. For example, the electron-withdrawing benzoic acid group reduces HOMO energy, enhancing electrophilic reactivity .
Q. How is this compound utilized in protein crosslinking, and what conjugation strategies are effective?
- Methodological Answer : The maleimide moiety in derivatives like 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid reacts with thiol groups in cysteine residues. Conjugation involves pH-controlled reactions (pH 6.5–7.5) to avoid hydrolysis. Validation uses SDS-PAGE and mass spectrometry to confirm covalent adduct formation. For instance, coupling with bovine serum albumin (BSA) demonstrates crosslinking efficiency .
Q. How can contradictions between crystallographic data and computational models be resolved?
- Methodological Answer : Discrepancies in bond lengths or angles arise from crystal packing effects (e.g., π-π stacking) not captured in gas-phase DFT models. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporate crystal environment parameters. Refinement with anisotropic displacement parameters (ADPs) in SHELXL improves accuracy. Validation against Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···O hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
